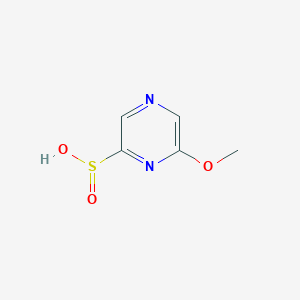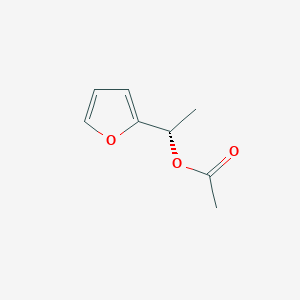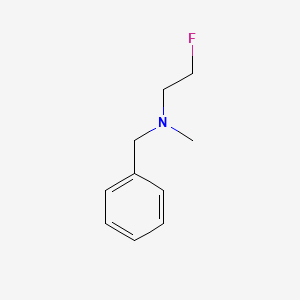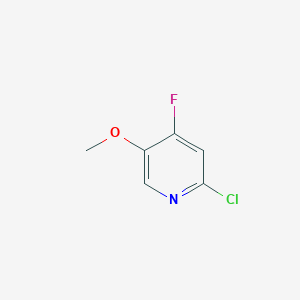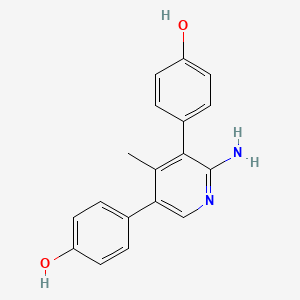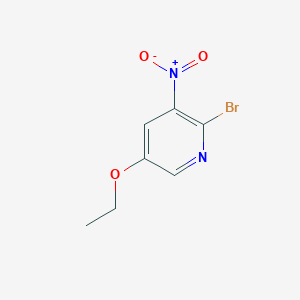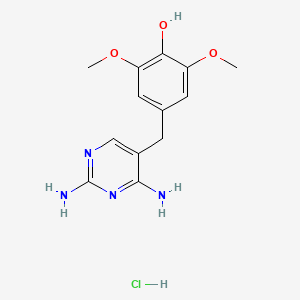
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrochloride is a chemical compound that features a pyrimidine ring substituted with amino groups at positions 2 and 4, and a phenol ring substituted with methoxy groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a nucleophilic aromatic substitution reaction involving 2,4,5-trichloropyrimidine and an appropriate amine.
Substitution with Amino Groups:
Attachment of the Phenol Ring: The phenol ring can be attached to the pyrimidine ring through a coupling reaction, such as a Heck reaction, using appropriate reagents and catalysts.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrochloride can undergo various chemical reactions, including:
Substitution: The amino groups can participate in substitution reactions with electrophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antifolate drugs and anticancer agents.
Biological Research: The compound is used in studies involving enzyme inhibition, particularly dihydrofolate reductase (DHFR) inhibition, which is crucial for developing new antibiotics and anticancer drugs.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions involving pyrimidine derivatives.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as an antifolate drug, it inhibits dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell division . This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it effective against rapidly dividing cancer cells and bacteria .
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A well-known antifolate drug that also inhibits DHFR but has a different substitution pattern on the pyrimidine ring.
Methotrexate: Another antifolate drug used in cancer therapy, with a different structure and mechanism of action.
Pyrimethamine: An antimalarial drug that targets DHFR in Plasmodium species.
Uniqueness
4-((2,4-Diaminopyrimidin-5-yl)methyl)-2,6-dimethoxyphenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its dual methoxy substitution on the phenol ring and the presence of amino groups on the pyrimidine ring make it a versatile compound for various applications in medicinal chemistry and biological research .
Properties
Molecular Formula |
C13H17ClN4O3 |
|---|---|
Molecular Weight |
312.75 g/mol |
IUPAC Name |
4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenol;hydrochloride |
InChI |
InChI=1S/C13H16N4O3.ClH/c1-19-9-4-7(5-10(20-2)11(9)18)3-8-6-16-13(15)17-12(8)14;/h4-6,18H,3H2,1-2H3,(H4,14,15,16,17);1H |
InChI Key |
YIMPSPZEVDLNNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2=CN=C(N=C2N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




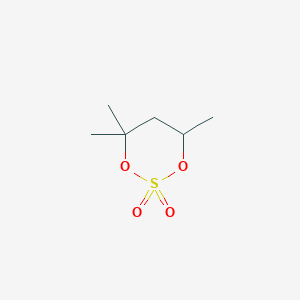


![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)

